Ferrous hydroxide

Description

Properties

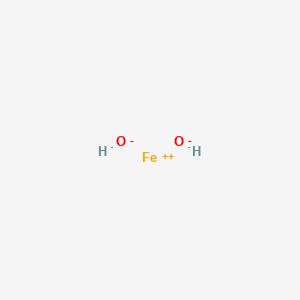

Molecular Formula |

FeH2O2 |

|---|---|

Molecular Weight |

89.86 g/mol |

IUPAC Name |

iron(2+);dihydroxide |

InChI |

InChI=1S/Fe.2H2O/h;2*1H2/q+2;;/p-2 |

InChI Key |

NCNCGGDMXMBVIA-UHFFFAOYSA-L |

Canonical SMILES |

[OH-].[OH-].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ferrous Hydroxide from Ferric Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ferrous hydroxide (B78521) (Fe(OH)₂) from ferric chloride (FeCl₃). The synthesis is a two-step process involving the reduction of ferric chloride to ferrous chloride, followed by the precipitation of ferrous hydroxide. This document details the experimental protocols, reaction mechanisms, and characterization of the final product, presenting quantitative data in a clear and accessible format.

Core Synthesis Pathway

The overall synthesis pathway involves two main chemical transformations:

-

Reduction of Ferric Chloride: Ferric chloride (Fe³⁺) is reduced to ferrous chloride (Fe²⁺) using a suitable reducing agent.

-

Precipitation of this compound: The resulting ferrous chloride solution is treated with a base to precipitate this compound.

Caption: Overall synthesis pathway from ferric chloride to this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from ferric chloride.

Step 1: Reduction of Ferric Chloride to Ferrous Chloride

A common and effective method for the reduction of ferric chloride is through the use of iron metal. This procedure is based on the comproportionation reaction between ferric ions and elemental iron.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Iron powder or fine steel wool

-

Distilled water

-

Concentrated hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Dissolution of Ferric Chloride: Dissolve a specific amount of ferric chloride hexahydrate in distilled water in a round-bottom flask. The concentration can be adjusted based on the desired scale of the reaction. For a laboratory-scale synthesis, a 1 M solution is a reasonable starting point.

-

Acidification: Acidify the solution by adding a small amount of concentrated hydrochloric acid (e.g., 1-3 mL per 300 mL of solution).[1] This helps to prevent the formation of iron(III) oxide/hydroxides.[1]

-

Addition of Iron: Add an excess of iron powder or fine steel wool to the ferric chloride solution.[1] The stoichiometric reaction is 2 FeCl₃ + Fe → 3 FeCl₂.[2] Using an excess of iron ensures the complete reduction of the ferric ions.

-

Reaction: Gently heat the mixture with stirring. The reaction progress can be monitored by the color change of the solution from the brownish-yellow of ferric chloride to the pale green of ferrous chloride. The reaction is typically carried out for several hours to ensure completion.

-

Filtration: Once the reaction is complete, the hot solution is filtered to remove the excess iron powder and any carbon impurities from the steel wool.[1] The resulting filtrate is a clear, pale green solution of ferrous chloride.

Caption: Experimental workflow for the reduction of ferric chloride.

Step 2: Precipitation of this compound

The ferrous chloride solution obtained from the previous step is used to precipitate this compound by adding a base. Sodium hydroxide is a commonly used precipitating agent.

Materials:

-

Ferrous chloride solution (from Step 1)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Distilled water (deoxygenated)

Equipment:

-

Beaker or reaction vessel

-

Stirring apparatus

-

Filtration apparatus

-

Inert atmosphere setup (optional, but recommended)

Procedure:

-

Preparation of Base Solution: Prepare a solution of sodium hydroxide in deoxygenated distilled water. It is crucial to use deoxygenated water to minimize the oxidation of the this compound precipitate.

-

Precipitation: Slowly add the sodium hydroxide solution to the ferrous chloride solution with constant stirring. A dirty green precipitate of this compound will form.[3] The reaction is: FeCl₂ (aq) + 2NaOH (aq) → Fe(OH)₂ (s) + 2NaCl (aq).

-

Isolation and Washing: The precipitate is isolated by filtration. It should be washed several times with deoxygenated distilled water to remove any soluble impurities, such as sodium chloride.

-

Drying: The this compound precipitate is highly susceptible to oxidation in the presence of air, which will turn it a dark brown color.[4] Therefore, it should be dried under an inert atmosphere (e.g., nitrogen or argon) or in a vacuum desiccator.

Caption: Experimental workflow for the precipitation of this compound.

Quantitative Data

The yield and purity of the synthesized this compound are critical parameters. The following table summarizes the theoretical calculations for a sample synthesis.

| Parameter | Value | Notes |

| Starting Material | ||

| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | 270.3 g (1 mole) | Molar Mass: 270.30 g/mol |

| Iron (Fe) | > 27.9 g (0.5 mole) | Molar Mass: 55.85 g/mol (Excess is used) |

| Intermediate Product | ||

| Theoretical Yield of Ferrous Chloride (FeCl₂) | 189.75 g (1.5 moles) | Based on the reaction: 2FeCl₃ + Fe → 3FeCl₂ |

| Final Product | ||

| Sodium Hydroxide (NaOH) | 120 g (3 moles) | Molar Mass: 40.00 g/mol (Stoichiometric amount for 1.5 moles of FeCl₂) |

| Theoretical Yield of this compound (Fe(OH)₂) | 134.79 g (1.5 moles) | Molar Mass: 89.86 g/mol |

Note: Actual yields will be lower than theoretical yields due to experimental losses. Purity can be assessed using the characterization techniques described in the following section.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the synthesized material. The diffraction pattern of this compound should be compared with standard reference patterns.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the sample. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the O-H and Fe-O bonds.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretching | ~3400 |

| Fe-O stretching | ~400-600 |

Reaction Mechanism

The synthesis of this compound from ferric chloride proceeds through a two-step reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

This in-depth guide provides the necessary information for researchers, scientists, and drug development professionals to successfully synthesize and characterize this compound from ferric chloride. Adherence to the detailed protocols and safety precautions is essential for obtaining a high-purity product.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Ferrous Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ferrous hydroxide (B78521), Fe(OH)₂, a material of significant interest in various scientific and industrial fields, including drug development, environmental science, and materials science. This document details the structural parameters, experimental protocols for its characterization, and a logical workflow for its analysis.

Introduction to Ferrous Hydroxide

This compound, also known as iron(II) hydroxide, is an inorganic compound with the chemical formula Fe(OH)₂. It typically appears as a white or greenish solid, which is highly susceptible to oxidation.[1] The arrangement of atoms in its crystalline form dictates many of its physical and chemical properties, making a thorough understanding of its crystal structure crucial for its application and manipulation.

Crystal Structure of this compound

The most stable and commonly observed crystal structure of this compound is the brucite-type structure.[1] This structure is analogous to that of magnesium hydroxide (Mg(OH)₂). It consists of hexagonal layers of edge-sharing FeO₆ octahedra, with the layers held together by van der Waals forces.

Crystallographic Data

The crystallographic data for the common brucite-type structure of this compound are summarized in the table below. These parameters have been determined through experimental techniques such as X-ray and neutron diffraction, and corroborated by computational studies.

| Parameter | Value | Source |

| Crystal System | Trigonal | [2] |

| Space Group | P-3m1 (No. 164) | [2] |

| Lattice Parameters | ||

| a | 3.24 Å | [2] |

| c | 4.49 Å | [2] |

| Cell Volume | 40.86 ų | [2] |

| Formula Units (Z) | 1 | |

| Calculated Density | 3.65 g/cm³ | [2] |

Atomic Coordinates and Bond Distances

The atomic positions within the unit cell define the precise arrangement of the iron, oxygen, and hydrogen atoms. The following table provides the fractional atomic coordinates for the brucite-type structure of Fe(OH)₂.

| Atom | Wyckoff Position | x | y | z | Source |

| Fe | 1a | 0 | 0 | 0 | [2] |

| O | 2d | 1/3 | 2/3 | 0.772317 | [2] |

| H | 2d | 1/3 | 2/3 | 0.556857 | [2] |

Key interatomic distances within the crystal structure are crucial for understanding the bonding environment.

| Bond | Distance (Å) | Source |

| Fe-O | 2.13 | [2] |

| O-H | 0.97 | [2] |

Polymorphism

While the brucite-type structure is the most common form of this compound, the existence of other polymorphs is not well-documented in the scientific literature. Much of the research on polymorphism in iron hydroxides has focused on the various forms of iron oxyhydroxide (FeOOH), such as goethite, lepidocrocite, and akaganeite.[3] Further research may be required to isolate and characterize other crystalline forms of Fe(OH)₂ under different synthesis conditions.

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of this compound relies on a combination of synthesis of high-quality crystalline material and its characterization using diffraction techniques.

Synthesis of Crystalline this compound

A common method for synthesizing this compound is through precipitation from an aqueous solution.[1] Due to the high sensitivity of Fe(II) to oxidation, all steps should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Iron(II) salt (e.g., ferrous sulfate (B86663) heptahydrate, FeSO₄·7H₂O)

-

Alkali hydroxide (e.g., sodium hydroxide, NaOH)

-

Deoxygenated deionized water

Procedure:

-

Prepare a solution of the iron(II) salt in deoxygenated deionized water.

-

Prepare a separate solution of the alkali hydroxide in deoxygenated deionized water.

-

Slowly add the alkali hydroxide solution to the iron(II) salt solution with constant stirring. A precipitate of this compound will form.

-

The reaction is: FeSO₄ + 2NaOH → Fe(OH)₂ + Na₂SO₄.[1]

-

Allow the precipitate to age in the mother liquor to improve crystallinity.

-

Filter the precipitate under an inert atmosphere.

-

Wash the precipitate with deoxygenated deionized water to remove any soluble impurities.

-

Dry the sample under vacuum or in a desiccator with a drying agent.

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction is the primary technique for determining the crystal structure of polycrystalline materials like synthesized this compound.

Instrumentation:

-

Powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å).

-

A sample holder suitable for air-sensitive materials.

Data Collection Parameters:

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed: 1°/minute.

Sample Preparation:

-

The synthesized this compound powder should be gently ground to a fine, uniform particle size.

-

The powder is then packed into an air-sensitive sample holder to prevent oxidation during data collection.

Neutron Diffraction Analysis

Neutron diffraction provides complementary information to XRD, particularly in locating light atoms like hydrogen.[4]

Instrumentation:

-

A neutron diffractometer at a research reactor or spallation source.

-

A sample container suitable for powder neutron diffraction.

Data Collection Parameters:

-

Wavelength: A monochromatic neutron beam with a wavelength around 1.5-2.5 Å is typically used.

-

Detector: A position-sensitive detector or a bank of detectors is used to collect the diffracted neutrons over a wide angular range.

-

Data Collection Time: Can range from several hours to a day, depending on the neutron flux and sample scattering cross-section.

Sample Preparation:

-

A larger sample size (typically a few grams) is required for neutron diffraction compared to XRD.

-

The sample is loaded into a vanadium can, which is a common sample holder for neutron powder diffraction due to its low coherent scattering cross-section.

Data Analysis: Rietveld Refinement

The Rietveld method is a powerful technique for analyzing powder diffraction data (both XRD and neutron).[5][6] It involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data.

Rietveld Refinement Workflow for this compound

The following diagram illustrates the typical workflow for Rietveld refinement of this compound diffraction data.

Caption: Workflow for Rietveld refinement of this compound diffraction data.

Conclusion

The crystal structure of this compound is well-established as the brucite-type, characterized by a trigonal crystal system and the space group P-3m1. Its structural parameters can be accurately determined through a combination of careful synthesis and advanced diffraction techniques, with Rietveld refinement being a key data analysis method. This technical guide provides researchers, scientists, and drug development professionals with the fundamental knowledge and experimental framework necessary for the in-depth analysis of this compound's crystal structure, which is essential for understanding and harnessing its properties in various applications.

References

- 1. Iron(II) hydroxide - Wikipedia [en.wikipedia.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Iron(III) oxide-hydroxide - Wikipedia [en.wikipedia.org]

- 4. Neutron Diffraction Study of a Sintered Iron Electrode In Operando - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]

An In-depth Technical Guide to Ferrous Hydroxide: From Synthesis to Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous hydroxide (B78521), Fe(OH)₂, is an inorganic compound of significant interest in various scientific and industrial fields, including environmental remediation, materials science, and pharmaceuticals. Its high reactivity and role as a precursor to various iron oxides make a thorough understanding of its properties and synthesis crucial. This technical guide provides a comprehensive overview of the chemical formula, physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and key reaction pathways of ferrous hydroxide.

Chemical Formula and Properties

This compound is an inorganic compound with the chemical formula Fe(OH)₂.[1] It consists of one iron atom in the +2 oxidation state (ferrous iron) and two hydroxide ions.

Physical and Chemical Properties

This compound is a white solid in its pure form, but it rapidly turns greenish and then reddish-brown upon exposure to air due to oxidation.[1] It is poorly soluble in water.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molar Mass | 89.86 g/mol | [1] |

| Appearance | White solid (pure), greenish solid (with traces of oxygen) | [1] |

| Density | 3.4 g/cm³ | [1] |

| Solubility in Water | 0.00015 g/100 mL (18 °C) | |

| Solubility Product (Ksp) | 8.0 x 10⁻¹⁶ | [1] |

Experimental Protocols

The synthesis and characterization of this compound require careful control of experimental conditions, primarily due to its susceptibility to oxidation.

Synthesis of this compound via Precipitation

This protocol describes the synthesis of this compound by the precipitation reaction between an iron(II) salt and a hydroxide base under an inert atmosphere.

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water, deoxygenated by boiling and then purging with nitrogen or argon gas for at least 30 minutes.

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

-

Wash bottle with deoxygenated water

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of FeSO₄·7H₂O by dissolving 13.9 g of FeSO₄·7H₂O in 100 mL of deoxygenated deionized water in a beaker.

-

Prepare a 1.0 M solution of NaOH by dissolving 4.0 g of NaOH in 100 mL of deoxygenated deionized water in another beaker.

-

-

Reaction Setup:

-

Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet connected to the inert gas supply, and a dropping funnel.

-

Flush the entire system with nitrogen or argon gas for at least 15 minutes to create an inert atmosphere.

-

-

Precipitation:

-

Transfer the FeSO₄ solution to the three-neck flask.

-

While stirring vigorously, add the NaOH solution dropwise from the dropping funnel to the FeSO₄ solution.

-

A white precipitate of this compound will form immediately.

-

-

Isolation and Washing:

-

Once the addition of NaOH is complete, continue stirring for another 30 minutes under the inert atmosphere to ensure complete reaction.

-

Quickly filter the precipitate using a Buchner funnel under a stream of inert gas.

-

Wash the precipitate three times with 50 mL portions of deoxygenated deionized water to remove any unreacted salts.

-

-

Drying and Storage:

-

Dry the this compound precipitate under vacuum at room temperature.

-

Store the dried product in a tightly sealed container under an inert atmosphere to prevent oxidation.

-

Characterization of this compound

Objective: To confirm the crystal structure and phase purity of the synthesized this compound.

Sample Preparation:

-

Due to the air-sensitivity of this compound, the sample must be prepared in an inert atmosphere (glovebox).

-

Grind a small amount of the dried this compound powder to a fine consistency using an agate mortar and pestle.

-

Mount the powdered sample onto a zero-background sample holder. To prevent air exposure during the measurement, the sample can be covered with a thin layer of Kapton tape or a specialized air-sensitive sample holder can be used.

Instrument Parameters (Typical):

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° - 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/min

Data Analysis:

-

The obtained diffraction pattern should be compared with the standard diffraction pattern for this compound (JCPDS card no. 01-089-0097) to confirm its identity.

-

The absence of peaks corresponding to other iron oxides (e.g., magnetite, goethite) will indicate the phase purity of the sample.

Objective: To study the thermal decomposition of this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of the dried this compound sample into an alumina (B75360) or platinum TGA pan.

Instrument Parameters (Typical):

-

Atmosphere: Nitrogen or Argon (to prevent oxidation during heating)

-

Flow Rate: 20 mL/min

-

Heating Rate: 10 °C/min

-

Temperature Range: Room temperature to 600 °C

Data Analysis:

-

The TGA curve will show weight loss as a function of temperature.

-

The decomposition of this compound to ferrous oxide (FeO) and water typically occurs in the range of 150-300 °C. The theoretical weight loss for this step is approximately 20.05%.

-

Further heating may lead to the formation of other iron oxides depending on the atmosphere.

Objective: To determine the oxidation state and local environment of the iron atoms.

Sample Preparation:

-

In an inert atmosphere, mix a small amount of the this compound powder with a binder such as boron nitride to form a homogeneous mixture.

-

Press the mixture into a pellet of uniform thickness.

-

Mount the pellet in a sample holder and quickly transfer it to the cryostat of the Mössbauer spectrometer.

Instrument Parameters (Typical):

-

Source: ⁵⁷Co in a Rh matrix

-

Temperature: Room temperature and/or cryogenic temperatures (e.g., 77 K)

-

Velocity Range: ± 10 mm/s

Data Analysis:

-

The Mössbauer spectrum of this compound at room temperature typically shows a doublet.

-

The isomer shift (δ) and quadrupole splitting (ΔE_Q) values are characteristic of high-spin Fe²⁺ in an octahedral environment. Typical values are δ ≈ 1.1-1.2 mm/s and ΔE_Q ≈ 2.8-3.0 mm/s.

Key Reaction Pathways

Synthesis Workflow

The synthesis of this compound via precipitation follows a straightforward workflow, which is crucial to follow to obtain a pure product.

Caption: Experimental workflow for the synthesis of this compound.

Schikorr Reaction

Under anaerobic conditions, this compound can be oxidized by the protons of water to form magnetite (Fe₃O₄) and molecular hydrogen. This process is known as the Schikorr reaction.[1]

Caption: The Schikorr reaction pathway.

Oxidation of this compound

In the presence of oxygen, this compound is readily oxidized to ferric hydroxide (Fe(OH)₃) and subsequently to other iron oxides, such as hematite (B75146) (α-Fe₂O₃) or goethite (α-FeOOH). This oxidation is responsible for the characteristic color change from white/green to reddish-brown.

Caption: General oxidation pathway of this compound.

Applications

This compound has several important applications:

-

Environmental Remediation: It is used in wastewater treatment to remove heavy metals and other pollutants through adsorption and reduction processes.

-

Precursor in Materials Synthesis: It serves as a starting material for the synthesis of various iron oxides with controlled particle sizes and morphologies for applications in pigments, catalysts, and magnetic materials.

-

Drug Development: In the pharmaceutical industry, it can be a precursor for iron supplements.

Safety Information

This compound is generally considered to be of low toxicity. However, standard laboratory safety precautions should be followed when handling the compound and its precursors. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific chemicals used.

References

An In-depth Technical Guide on the Solubility Product of Ferrous Hydroxide at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of ferrous hydroxide (B78521) (Fe(OH)₂) at various temperatures. It includes tabulated quantitative data, detailed experimental protocols for Ksp determination, and visualizations of the underlying thermodynamic relationships. This information is crucial for professionals in research, science, and drug development who require a precise understanding of the behavior of ferrous ions in aqueous solutions under different thermal conditions.

Introduction to Ferrous Hydroxide Solubility

This compound, Fe(OH)₂, is a sparingly soluble compound in water, and its dissolution is an equilibrium process. The solubility product constant, Ksp, is a measure of the extent to which Fe(OH)₂ dissolves in water and is defined by the following equilibrium:

Fe(OH)₂(s) ⇌ Fe²⁺(aq) + 2OH⁻(aq)

The Ksp expression is given by:

Ksp = [Fe²⁺][OH⁻]²

The solubility of this compound is significantly influenced by temperature. Understanding this temperature dependence is critical in various applications, including environmental chemistry, corrosion science, and pharmaceutical formulation, where controlling the concentration of ferrous ions is essential.

Quantitative Data: Solubility Product of this compound at Various Temperatures

Direct experimental data for the Ksp of this compound across a wide range of temperatures is not abundantly available in the literature. However, combining reported experimental values at standard temperatures with thermodynamic data allows for the theoretical calculation of Ksp at different temperatures using the van 't Hoff equation.

Table 1: Experimental and Calculated Solubility Product (Ksp) of this compound at Different Temperatures

| Temperature (°C) | Temperature (K) | Ksp (Experimental) | Ksp (Calculated) | -log(Ksp) (pKsp) |

| 20 | 293.15 | 1.23 x 10⁻¹⁵ | - | 14.91 |

| 25 | 298.15 | 4.87 x 10⁻¹⁷[1] | 4.87 x 10⁻¹⁷ | 16.31 |

| 50 | 323.15 | - | 1.35 x 10⁻¹⁶ | 15.87 |

| 75 | 348.15 | - | 3.33 x 10⁻¹⁶ | 15.48 |

| 100 | 373.15 | - | 7.37 x 10⁻¹⁶ | 15.13 |

Note: The calculated Ksp values are estimated using the van 't Hoff equation with the standard enthalpy of dissolution (ΔH°_sol) derived from thermodynamic data. The experimental value at 25 °C is used as the reference point.

The relationship between temperature and the solubility product can be visualized as follows:

Caption: Relationship between temperature and the solubility product of Fe(OH)₂.

Experimental Protocols for Ksp Determination

The determination of the Ksp of this compound at different temperatures requires careful experimental design to prevent the oxidation of Fe(II) to Fe(III). The following protocol is a synthesis of established methods for sparingly soluble hydroxides, adapted for the specific challenges of Fe(OH)₂.

3.1. Materials and Reagents

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

-

Deoxygenated deionized water (prepared by boiling and then purging with nitrogen or argon gas)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)

-

Phenolphthalein (B1677637) indicator

-

Nitrogen or Argon gas supply

-

Thermostatically controlled water bath or heating mantle

-

pH meter and electrode

-

Magnetic stirrer and stir bars

-

Burettes, pipettes, and volumetric flasks

-

Filtration apparatus (e.g., syringe filters with a 0.22 µm pore size)

-

Glove box or inert atmosphere chamber (highly recommended)

3.2. Experimental Workflow

The overall workflow for determining the Ksp of Fe(OH)₂ at a specific temperature is as follows:

Caption: Workflow for the experimental determination of Fe(OH)₂ Ksp.

3.3. Detailed Methodology

-

Preparation of Saturated this compound Solution:

-

All steps should ideally be performed in a glove box under a nitrogen or argon atmosphere to prevent oxidation.

-

In a beaker, dissolve a known amount of a ferrous salt (e.g., FeSO₄·7H₂O) in deoxygenated deionized water.

-

Slowly add a stoichiometric excess of a standardized NaOH solution while stirring to precipitate white Fe(OH)₂.

-

Continuously purge the solution with nitrogen or argon gas to maintain anaerobic conditions.

-

-

Equilibration at Target Temperature:

-

Place the beaker containing the Fe(OH)₂ suspension in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C, 50°C, 75°C, 100°C).

-

Allow the solution to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous stirring to ensure saturation. The presence of solid Fe(OH)₂ at the bottom of the beaker is necessary to confirm a saturated solution.

-

-

Filtration of the Saturated Solution:

-

While maintaining the target temperature and anaerobic conditions, draw a sample of the supernatant using a syringe.

-

Quickly attach a syringe filter (0.22 µm) and filter the solution into a clean, dry Erlenmeyer flask that has been purged with inert gas. This step removes any undissolved Fe(OH)₂ particles.

-

-

Titration of the Filtrate:

-

Accurately pipette a known volume of the clear filtrate into another Erlenmeyer flask.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the sample with a standardized solution of HCl until the pink color disappears. Record the volume of HCl used.

-

Repeat the titration at least three times for each temperature to ensure reproducibility.

-

3.4. Data Analysis and Ksp Calculation

-

Calculate the Hydroxide Ion Concentration ([OH⁻]):

-

From the titration data, use the following equation: M₁V₁ = M₂V₂ Where M₁ is the molarity of the HCl solution, V₁ is the volume of HCl used, M₂ is the molarity of the OH⁻ in the filtrate, and V₂ is the volume of the filtrate used.

-

Solve for M₂ to find the [OH⁻].

-

-

Calculate the Ferrous Ion Concentration ([Fe²⁺]):

-

From the stoichiometry of the dissolution reaction (Fe(OH)₂ ⇌ Fe²⁺ + 2OH⁻), the concentration of Fe²⁺ is half the concentration of OH⁻: [Fe²⁺] = ½ [OH⁻]

-

-

Calculate the Solubility Product (Ksp):

-

Substitute the calculated concentrations of Fe²⁺ and OH⁻ into the Ksp expression: Ksp = [Fe²⁺][OH⁻]²

-

Signaling Pathways and Logical Relationships

The dissolution of this compound is governed by fundamental thermodynamic principles. The change in the Gibbs free energy of solution (ΔG°_sol) determines the spontaneity of the dissolution process and is related to the Ksp.

Caption: Key thermodynamic parameters governing the Ksp of this compound.

This guide provides a foundational understanding of the solubility product of this compound and its dependence on temperature. The provided data and protocols are intended to support further research and development in fields where the behavior of ferrous ions is of interest.

References

An In-depth Technical Guide to the Oxidation States and Stability of Ferrous Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferrous hydroxide (B78521), focusing on its oxidation states, stability under various conditions, and its transformation into various iron oxides. Detailed experimental protocols for its synthesis and controlled oxidation are presented, alongside quantitative thermodynamic data and mechanistic pathways. The relevance of iron hydroxides and their nanoparticle derivatives in the pharmaceutical and drug development sectors is also explored.

Core Properties of Ferrous Hydroxide

This compound, with the chemical formula Fe(OH)₂, is an inorganic compound in which iron exists in the +2 oxidation state.[1] In its pure, anhydrous form, it is a white solid.[2] However, it is highly susceptible to oxidation, and even trace amounts of oxygen will impart a characteristic greenish hue, leading to the common name "green rust" for its partially oxidized form.[2]

Structurally, Fe(OH)₂ adopts a brucite-type crystal lattice, where each iron(II) ion is octahedrally coordinated to six hydroxide ions. It has a low solubility in water, readily precipitating when an iron(II) salt solution is treated with a hydroxide base.[2]

Oxidation States and Stability

The chemistry of this compound is dominated by the ease with which the ferrous ion (Fe²⁺) is oxidized to the ferric state (Fe³⁺). This transformation is central to its stability and the formation of various iron oxides and oxyhydroxides.

Thermodynamic Stability

The stability of this compound and its subsequent oxidation products can be understood through their thermodynamic properties. The following tables summarize key quantitative data for this compound and its primary oxidation products.

Table 1: Thermodynamic Properties at 298.15 K

| Compound | Formula | ΔGf° (kJ/mol) | ΔHf° (kJ/mol) | S° (J/mol·K) |

| This compound | Fe(OH)₂(s) | -490 ± 1[3][4] | -574.04[5] | 124.72[5] |

| Ferric Hydroxide (amorphous) | Fe(OH)₃(s) | -705.2 to -711.0[6] | - | 106.7[7] |

| Goethite | α-FeOOH(s) | -489.8 ± 1.2[8][9] | -561.4 to -561.9[8][9] | 59.5 to 59.7[8][9][10] |

| Magnetite | Fe₃O₄(s) | -1015.46[11] | -1118.38[11] | 146.44[11] |

Table 2: Physicochemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Solubility Product (Ksp) |

| This compound | Fe(OH)₂(s) | 89.86[2] | 8.0 x 10⁻¹⁶[2] |

| Ferric Hydroxide | Fe(OH)₃(s) | 106.87 | ~10⁻³⁹ |

Table 3: Standard Electrode Potentials (E° at 25 °C)

| Half-Reaction | E° (Volts) |

| Fe²⁺(aq) + 2e⁻ → Fe(s) | -0.44[12] |

| Fe(OH)₂(s) + 2e⁻ → Fe(s) + 2OH⁻(aq) | -0.877[13] |

| Fe(OH)₃(s) + e⁻ → Fe(OH)₂(s) + OH⁻(aq) | Value dependent on specific crystalline form and conditions |

Factors Influencing Stability

The stability of this compound is critically dependent on several environmental factors:

-

pH: this compound begins to precipitate from 0.01M solutions at a pH of approximately 7.5. In contrast, ferric hydroxide precipitates at a much lower pH, starting around 2. Therefore, in acidic conditions, ferrous ions (Fe²⁺) are more stable and less likely to be oxidized.[1]

-

Oxygen Availability: In the presence of oxygen, this compound is rapidly oxidized. The rate of oxidation is also pH-dependent, increasing significantly in more alkaline conditions.[14]

-

Anions: The presence of certain anions can influence the oxidation pathway and the final products.

-

Chloride (Cl⁻): Chloride ions can be incorporated into the structure of "green rust," an intermediate in the oxidation process, forming a layered double hydroxide. This can influence the subsequent formation of iron oxides.[11]

-

Sulfate (B86663) (SO₄²⁻): Similar to chloride, sulfate ions can also form a green rust intermediate, affecting the corrosion process of iron.[3]

-

Carbonate (CO₃²⁻): In the presence of carbonate, ferrous ions can precipitate as ferrous carbonate (FeCO₃). However, the oxidation of this compound in carbonate-containing waters can lead to the formation of carbonate green rust.[15]

-

Oxidation Pathways and Mechanisms

The oxidation of this compound is a complex process that can proceed through different pathways depending on the conditions, leading to a variety of final products.

Aerobic Oxidation

In the presence of oxygen, the oxidation of a this compound suspension typically proceeds through a mixed-valence Fe(II)/Fe(III) intermediate known as "green rust."[16] This intermediate is then further oxidized to form more stable ferric oxyhydroxides. The specific product is influenced by factors such as pH and the rate of oxidation.

-

Goethite (α-FeOOH): Often formed under slightly alkaline conditions with a controlled, slower oxidation rate.[9][17]

-

Lepidocrocite (γ-FeOOH): Favored by faster oxidation rates.

-

Magnetite (Fe₃O₄): Can be formed under certain conditions, particularly at higher pH and when the reaction is slowed down.[17]

Anaerobic Oxidation (Schikorr Reaction)

Under anaerobic conditions, this compound can be oxidized by the protons of water to form magnetite (Fe₃O₄) and molecular hydrogen. This process is known as the Schikorr reaction:

3Fe(OH)₂ → Fe₃O₄ + H₂ + 2H₂O

This reaction is of significant interest in the study of anaerobic corrosion of iron and steel.

Experimental Protocols

Precise control over experimental conditions is crucial for the synthesis of pure this compound and its subsequent controlled oxidation to specific iron oxide phases.

Synthesis of Pure this compound (Anaerobic)

This protocol aims to produce white, unoxidized this compound by rigorously excluding oxygen.

Materials:

-

Iron(II) salt (e.g., FeSO₄·7H₂O or FeCl₂)

-

Strong base (e.g., NaOH or KOH), oxygen and carbonate-free

-

Deoxygenated, distilled water

-

Inert gas (e.g., nitrogen or argon)

-

Schlenk line or anaerobic glovebox

Procedure:

-

Prepare separate solutions of the iron(II) salt and the strong base using deoxygenated, distilled water. Continuously bubble inert gas through the solutions for at least 30 minutes to ensure they are oxygen-free.

-

In an inert atmosphere (glovebox or under a positive pressure of inert gas via a Schlenk line), slowly add the iron(II) salt solution to the vigorously stirred base solution. A white precipitate of Fe(OH)₂ will form immediately.[1][18]

-

Allow the precipitate to settle, then carefully decant the supernatant.

-

Wash the precipitate multiple times with deoxygenated, carbonate-free molal NaOH to remove any remaining reactant ions (e.g., chloride or sulfate).[1][18]

-

Follow with several washes with deoxygenated, distilled water to remove excess base.

-

The resulting pure this compound should be stored as a slurry under an inert atmosphere.

Controlled Oxidation to Goethite (α-FeOOH)

This protocol describes the synthesis of goethite by the controlled air oxidation of a this compound suspension.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Air pump with a flow meter

-

Reaction vessel with a stirrer and temperature control

Procedure:

-

Prepare aqueous solutions of FeSO₄·7H₂O and NaOH.

-

In the reaction vessel, mix the FeSO₄ and NaOH solutions to precipitate Fe(OH)₂. The ratio of reactants can be varied to influence the final particle morphology.[9][17]

-

Maintain the temperature of the suspension (e.g., 45°C).[17]

-

Bubble air through the suspension at a controlled flow rate while stirring continuously. The stirring speed and aeration rate are critical parameters that affect the oxidation rate and the morphology of the resulting goethite particles.[9][19]

-

Monitor the reaction until the green-colored suspension turns to a yellowish-brown, characteristic of goethite.

-

Filter, wash the product with distilled water to remove soluble salts, and dry at a moderate temperature (e.g., 60°C).

Controlled Oxidation to Magnetite (Fe₃O₄)

This protocol outlines the synthesis of magnetite via the partial oxidation of this compound using a chemical oxidant under an inert atmosphere.

Materials:

-

Ferrous sulfate (FeSO₄)

-

Potassium hydroxide (KOH)

-

Potassium nitrate (B79036) (KNO₃)

-

Deoxygenated, distilled water

-

Inert gas (e.g., nitrogen)

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Prepare a deoxygenated aqueous solution of ferrous sulfate.

-

Prepare a deoxygenated alkaline solution containing both KOH and the oxidant, KNO₃.[20][21]

-

Heat the ferrous sulfate solution under a nitrogen atmosphere.

-

Add the alkaline nitrate solution to the hot ferrous sulfate solution. A black precipitate of magnetite will form. The rate of addition and the initial OH⁻/Fe(II) molar ratio are key parameters to control particle size and morphology.[21]

-

Maintain the reaction at an elevated temperature (e.g., 90°C) for a set period to ensure complete conversion.

-

Cool the suspension, then separate the magnetic particles using a strong magnet.

-

Wash the magnetite particles repeatedly with deoxygenated water and then dry under vacuum or in an inert atmosphere.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical composition and Gibbs standard free energy of formation of Fe(II)-Fe(III) hydroxysulphate green rust and Fe(II) hydroxide | Clay Minerals | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. iron dihydroxide [webbook.nist.gov]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. chegg.com [chegg.com]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. drjez.com [drjez.com]

- 11. Iron(II) hydroxide - Wikipedia [en.wikipedia.org]

- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. minsocam.org [minsocam.org]

- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 16. Solved 13. Using the provided data, calculate the standard | Chegg.com [chegg.com]

- 17. Surface enthalpy of goethite | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 18. msaweb.org [msaweb.org]

- 19. Thermodynamic properties for bunsenite, NiO, magnetite, Fe3O4, and hematite, Fe2O3, with comments on selected oxygen buffer reactions [pubs.usgs.gov]

- 20. researchgate.net [researchgate.net]

- 21. experts.azregents.edu [experts.azregents.edu]

An In-depth Technical Guide to the Precipitation Conditions and Mechanism of Ferrous Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the precipitation of ferrous hydroxide (B78521) (Fe(OH)₂), a critical process in various scientific and industrial fields, including drug development where iron compounds play a significant role. This document details the precipitation conditions, underlying mechanisms, experimental protocols for its synthesis and characterization, and the subsequent transformation pathways of this metastable compound.

Ferrous Hydroxide: An Overview

This compound, or iron(II) hydroxide, is an inorganic compound with the chemical formula Fe(OH)₂. In its pure form, it is a white solid, but it is highly susceptible to oxidation, which imparts a greenish to reddish-brown color due to the formation of ferric (Fe³⁺) species. Its precipitation and subsequent reactions are of great interest due to their relevance in corrosion science, environmental chemistry, and the synthesis of iron-based nanomaterials for various applications, including drug delivery and magnetic resonance imaging.

Precipitation Conditions of this compound

The precipitation of this compound from an aqueous solution of ferrous ions (Fe²⁺) is primarily governed by the pH of the medium. The addition of a base, such as sodium hydroxide (NaOH), increases the concentration of hydroxide ions (OH⁻), leading to the precipitation of Fe(OH)₂ once its solubility product (Ksp) is exceeded.

Equation 1: Precipitation Reaction Fe²⁺(aq) + 2OH⁻(aq) ⇌ Fe(OH)₂(s)

Several factors influence the solubility and precipitation of this compound, as summarized in the tables below.

Data Presentation

Table 1: Solubility Product (Ksp) and Solubility of this compound at 25°C

| Parameter | Value | Reference |

| Solubility Product (Ksp) | 8.0 x 10⁻¹⁶ | [1] |

| Molar Solubility in Water | 1.59 x 10⁻⁵ mol/L | [1] |

| Solubility in Water | 1.43 x 10⁻³ g/L | [1] |

Table 2: Influence of pH on the Calculated Solubility of this compound at 25°C

| pH | Fe²⁺ Concentration (mol/L) |

| 7.0 | 8.0 x 10⁻² |

| 8.0 | 8.0 x 10⁻⁴ |

| 9.0 | 8.0 x 10⁻⁶ |

| 10.0 | 8.0 x 10⁻⁸ |

| 11.0 | 8.0 x 10⁻¹⁰ |

| 12.0 | 8.0 x 10⁻¹² |

Note: Calculated based on the Ksp value of 8.0 x 10⁻¹⁶ and the relationship Ksp = [Fe²⁺][OH⁻]².

Table 3: Effect of Temperature on the Solubility Product (Ksp) of Iron(III) Hydroxide

| Temperature (°C) | log K*Fe(OH)₃ |

| 5 | -13.88 |

| 25 | -12.54 |

| 50 | -11.19 |

Precipitation and Oxidation Mechanism

The formation of this compound is a rapid ionic reaction. However, the resulting precipitate is thermodynamically unstable in the presence of oxidizing agents, most notably dissolved oxygen. The oxidation of Fe(II) to Fe(III) is a complex process that leads to the formation of various iron oxides and oxyhydroxides, often referred to as "green rust" in the intermediate stages.

Under anaerobic conditions, this compound can be oxidized by water protons to form magnetite (Fe₃O₄) and molecular hydrogen, a process known as the Schikorr reaction.[1]

Equation 2: Schikorr Reaction 3Fe(OH)₂(s) → Fe₃O₄(s) + H₂(g) + 2H₂O(l)

In the presence of oxygen, the oxidation is much more rapid and proceeds through a series of steps involving intermediate species, ultimately leading to the formation of more stable ferric compounds like goethite (α-FeOOH), lepidocrocite (γ-FeOOH), and hematite (B75146) (α-Fe₂O₃). The specific pathway and final product are influenced by factors such as pH, temperature, and the presence of other ions.

Mandatory Visualization

Caption: Precipitation and major oxidation pathways of this compound.

Experimental Protocols

Anaerobic Synthesis of this compound

This protocol describes the synthesis of pure this compound, minimizing oxidation by atmospheric oxygen.

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Nitrogen or Argon gas (high purity)

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Schlenk line or glovebox (optional, but recommended for high purity)

Procedure:

-

Deoxygenation of Solvents: De-gas deionized water by boiling for at least 30 minutes while purging with nitrogen or argon gas. Allow to cool to room temperature under a continuous stream of the inert gas.

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M solution of FeSO₄·7H₂O using the deoxygenated water.

-

Prepare a 0.2 M solution of NaOH using the deoxygenated water.

-

-

Reaction Setup:

-

Assemble the two-neck round-bottom flask with a magnetic stir bar.

-

Seal one neck with a septum and connect the other neck to a nitrogen/argon line with an oil bubbler to maintain a positive pressure of inert gas.

-

Purge the flask with the inert gas for at least 15 minutes.

-

-

Precipitation:

-

Using a syringe, transfer a known volume of the FeSO₄ solution into the flask.

-

While stirring vigorously, slowly add the NaOH solution dropwise via a syringe. A white precipitate of Fe(OH)₂ will form immediately.[1]

-

-

Washing and Isolation:

-

Allow the precipitate to settle.

-

Carefully remove the supernatant using a cannula or a long needle connected to a syringe under a positive flow of inert gas.

-

Add fresh deoxygenated water to wash the precipitate. Repeat this washing step at least three times to remove residual sulfate and sodium ions.

-

After the final wash, the precipitate can be used as a suspension in deoxygenated water or isolated by filtration under an inert atmosphere.

-

Mandatory Visualization

Caption: Experimental workflow for the anaerobic synthesis of this compound.

Characterization of this compound Precipitate

Characterization should be performed promptly after synthesis and under conditions that minimize exposure to air.

Table 4: Techniques for the Characterization of this compound

| Technique | Information Provided |

| X-ray Diffraction (XRD) | Crystalline structure and phase identification. Confirms the formation of the brucite-type structure of Fe(OH)₂ and can detect the presence of other crystalline phases (e.g., magnetite, goethite) if oxidation has occurred.[3] |

| Scanning Electron Microscopy (SEM) | Morphology and particle size of the precipitate. Reveals the shape and size distribution of the Fe(OH)₂ particles.[3] |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of particle morphology, size, and crystal lattice. |

| Mössbauer Spectroscopy | Oxidation state and local coordination environment of the iron atoms. Can distinguish between Fe²⁺ and Fe³⁺, providing a quantitative measure of the extent of oxidation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic functional groups, such as the O-H stretching and Fe-O bending vibrations in the hydroxide structure. |

Experimental Protocol for XRD Analysis:

-

Sample Preparation:

-

For an air-sensitive sample like Fe(OH)₂, sample preparation should ideally be carried out in a glovebox.

-

A small amount of the washed and still moist precipitate is placed on a zero-background sample holder.

-

Alternatively, the sample can be dried under vacuum or a stream of inert gas before analysis.

-

-

Data Acquisition:

-

The sample is analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation.

-

A continuous scan is performed over a 2θ range of, for example, 10° to 80° with a step size of 0.02°.

-

-

Data Analysis:

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to confirm the identity of the crystalline phases present.

-

Logical Relationships in this compound Chemistry

The chemistry of this compound is dictated by a set of interconnected parameters. The initial precipitation is a direct consequence of exceeding the solubility product, which is itself dependent on pH. The subsequent fate of the precipitate is then determined by the redox conditions of the environment.

Mandatory Visualization

References

The Schikorr Reaction: A Deep Dive into the Anaerobic Transformation of Ferrous Hydroxide to Magnetite

For Researchers, Scientists, and Drug Development Professionals

The Schikorr reaction, a fundamental process in the fields of geochemistry, corrosion science, and materials science, describes the anaerobic conversion of ferrous hydroxide (B78521) (Fe(OH)₂) into the mixed-valence iron oxide, magnetite (Fe₃O₄), with the concomitant evolution of hydrogen gas. This reaction is of paramount importance in understanding the corrosion of steel in anoxic environments, the formation of magnetite in geological settings, and the synthesis of magnetic nanoparticles for various applications, including in the pharmaceutical industry. This technical guide provides a comprehensive overview of the Schikorr reaction, focusing on its mechanism and kinetics, and outlines experimental approaches for its study.

The Core Reaction and Its Significance

The overall balanced chemical equation for the Schikorr reaction is:

3Fe(OH)₂(s) → Fe₃O₄(s) + H₂(g) + 2H₂O(l) [1][2]

This seemingly simple transformation is a complex redox process that occurs in the absence of oxygen. It is a key step in the anaerobic corrosion of iron and steel, where the initial product of corrosion, ferrous hydroxide, is converted to a more stable magnetite layer.[1][2] This magnetite layer can act as a passivating film, slowing down further corrosion. The production of hydrogen gas during this reaction is also a significant factor, as it can lead to hydrogen embrittlement in steels, a phenomenon that can compromise the structural integrity of materials.[1]

Unraveling the Reaction Mechanism

The Schikorr reaction is generally understood to proceed through two main conceptual stages: the anaerobic oxidation of ferrous ions (Fe²⁺) and the subsequent dehydration and restructuring of the iron hydroxides to form the stable spinel structure of magnetite.[1][2]

A proposed mechanistic pathway involves the following key steps:

-

Oxidation of Ferrous Ions: Two ferrous ions are oxidized to ferric ions (Fe³⁺) by the protons of water molecules. This is the crucial redox step where water acts as the oxidizing agent.[1][2]

-

Anodic Half-Reaction (Oxidation): 2Fe²⁺ → 2Fe³⁺ + 2e⁻

-

-

Reduction of Water: Concurrently, water molecules are reduced, leading to the formation of hydrogen gas and hydroxide ions.[1][2]

-

Cathodic Half-Reaction (Reduction): 2H₂O + 2e⁻ → H₂ + 2OH⁻

-

-

Formation of a Mixed-Valence Intermediate: The newly formed ferric ions (Fe³⁺) combine with the remaining ferrous ions (Fe²⁺) and hydroxide ions in the system. This likely involves the formation of intermediate phases. While not definitively isolated in all cases, "green rust," a layered double hydroxide containing both Fe²⁺ and Fe³⁺, is considered a potential precursor to magnetite in some conditions.[2]

-

Dehydration and Crystallization: The mixed-valence iron hydroxide intermediates undergo dehydration and rearrange to form the thermodynamically more stable inverse spinel structure of magnetite (Fe₃O₄). This can be conceptually represented as a combination of ferrous oxide (FeO) and ferric oxide (Fe₂O₃).[1][2]

The following diagram illustrates the proposed mechanistic pathway of the Schikorr reaction.

Caption: Proposed mechanism of the Schikorr reaction.

Kinetics of the Schikorr Reaction

Temperature Dependence: The rate of the Schikorr reaction is known to be strongly dependent on temperature. The reaction is generally slow at low temperatures and proceeds more rapidly at elevated temperatures.

A study on a solid-state analogue of the Schikorr reaction, involving the conversion of ferrous chloride to magnetite in the presence of steam, provides some insight into the energetics of the process. The kinetic analysis of this reaction revealed two main steps with distinct activation energies:

| Reaction Step | Activation Energy (Ea) | Onset Temperature |

| HCl Release (Initial Hydrolysis) | 30 kJ/mol | > 120 °C |

| H₂ Evolution (Fe(II) Oxidation) | 69 kJ/mol | > 350 °C |

| Table 1: Activation energies for the solid-state conversion of FeCl₂ to Fe₃O₄. |

This data suggests that the hydrogen evolution step, which is analogous to the core redox process in the Schikorr reaction, has a significantly higher activation barrier, making it the rate-limiting step at lower temperatures.

Experimental Protocols for Studying the Schikorr Reaction

Investigating the mechanism and kinetics of the Schikorr reaction requires careful experimental design to maintain anaerobic conditions and accurately monitor the reactants and products.

Synthesis of this compound

A common starting point for studying the Schikorr reaction is the in-situ preparation of this compound.

Materials:

-

Ferrous salt (e.g., FeCl₂ or FeSO₄)

-

Alkaline solution (e.g., NaOH or KOH), deoxygenated

-

Deoxygenated, deionized water

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare a solution of the ferrous salt in deoxygenated, deionized water in a reaction vessel.

-

Continuously purge the solution and the headspace of the reaction vessel with an inert gas to maintain anaerobic conditions.

-

Slowly add a stoichiometric amount of the deoxygenated alkaline solution to the ferrous salt solution while stirring. This will precipitate white this compound (Fe(OH)₂).

Monitoring Reaction Kinetics

The progress of the Schikorr reaction can be monitored by tracking the consumption of the reactant (Fe(OH)₂) or the formation of the products (Fe₃O₄ and H₂).

4.2.1. Monitoring Hydrogen Evolution

A common method for following the reaction kinetics is to measure the volume of hydrogen gas produced over time.

Experimental Workflow:

Caption: Workflow for monitoring H₂ evolution.

Procedure:

-

Set up the reaction in a sealed, temperature-controlled vessel equipped with a gas outlet.

-

Connect the gas outlet to a gas collection apparatus, such as a gas burette or a mass flow meter, to measure the volume of evolved hydrogen.

-

Record the volume of hydrogen produced at regular time intervals.

-

Optionally, the composition of the evolved gas can be analyzed by gas chromatography (GC) to confirm the purity of the hydrogen.

4.2.2. Analysis of Solid Phases

The transformation of the solid phase from this compound to magnetite can be monitored by taking samples from the reactor at different time points and analyzing their composition.

Analytical Techniques:

-

X-ray Diffraction (XRD): To identify the crystalline phases present in the solid samples and monitor the disappearance of Fe(OH)₂ peaks and the appearance of Fe₃O₄ peaks.

-

Mössbauer Spectroscopy: To determine the oxidation states and coordination environments of the iron atoms, providing quantitative information on the Fe²⁺/Fe³⁺ ratio.

-

Raman Spectroscopy: To identify the different iron oxide and hydroxide species present.

-

Transmission Electron Microscopy (TEM): To observe the morphology and crystal structure of the solid particles.

Procedure for Solid Phase Analysis:

-

At selected time intervals, withdraw a small aliquot of the reaction slurry under an inert atmosphere.

-

Quickly separate the solid from the liquid phase (e.g., by filtration or centrifugation) under anaerobic conditions.

-

Wash the solid with deoxygenated water to remove any soluble species.

-

Dry the solid sample under vacuum or in an inert atmosphere.

-

Analyze the solid samples using the techniques listed above.

Conclusion

The Schikorr reaction is a complex and important process with implications across various scientific and industrial domains. While the overall transformation is well-established, a detailed understanding of its mechanism and quantitative kinetics, particularly in aqueous systems, remains an active area of research. The experimental protocols outlined in this guide provide a framework for researchers to investigate this fascinating reaction, contributing to a more complete picture of its fundamental principles and enabling better control over processes where it plays a critical role. Further studies focusing on the identification of reaction intermediates and the determination of precise rate constants under various conditions will be invaluable for advancing our knowledge in this field.

References

A Technical Guide to the Synthesis and Characterization of Ferrous Hydroxide Nanoparticles for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous hydroxide (B78521) (Fe(OH)₂) nanoparticles are of increasing interest in the biomedical field, particularly in drug delivery and therapeutic applications. Their biocompatibility, magnetic properties (in their oxidized forms), and the reactivity of the ferrous ion make them a versatile platform for innovative therapeutic strategies. This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of ferrous hydroxide nanoparticles, with a focus on methodologies relevant to researchers in drug development.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles requires careful control of experimental conditions to achieve the desired size, morphology, and stability. The primary challenge in synthesizing Fe(OH)₂ nanoparticles is preventing their rapid oxidation to ferric hydroxides (FeOOH) or iron oxides (Fe₃O₄, γ-Fe₂O₃). Therefore, many synthesis procedures are carried out under an inert atmosphere. The most common methods for synthesizing this compound nanoparticles include co-precipitation, hydrothermal synthesis, and reverse micelle (microemulsion) synthesis.

Co-precipitation Method

Co-precipitation is a widely used, simple, and scalable method for synthesizing iron-based nanoparticles.[1] It involves the precipitation of ferrous ions (Fe²⁺) from a solution by adding a base. To obtain this compound, the reaction must be conducted in an oxygen-free environment.

-

Preparation of Precursor Solution: Dissolve a ferrous salt (e.g., ferrous chloride tetrahydrate, FeCl₂·4H₂O, or ferrous sulfate (B86663) heptahydrate, FeSO₄·7H₂O) in deoxygenated deionized water to a desired concentration (e.g., 0.1 M) in a three-neck round-bottom flask.

-

Inert Atmosphere: Purge the precursor solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. Maintain a continuous flow of the inert gas throughout the synthesis process.

-

Addition of Base: While vigorously stirring the precursor solution, rapidly inject a deoxygenated alkaline solution (e.g., 0.5 M sodium hydroxide, NaOH, or ammonium (B1175870) hydroxide, NH₄OH) to induce the precipitation of this compound. The solution will turn into a greenish-white precipitate.

-

Aging: Allow the precipitate to age under continuous stirring and inert atmosphere for a specific period (e.g., 1-2 hours) to ensure uniform particle growth.

-

Washing: The resulting nanoparticles are then washed several times with deoxygenated deionized water and ethanol (B145695) to remove unreacted precursors and byproducts. Centrifugation or magnetic separation can be used to collect the nanoparticles after each washing step.

-

Drying and Storage: Dry the washed nanoparticles under vacuum. For long-term storage and to prevent oxidation, store the this compound nanoparticles in an oxygen-free environment, for instance, in a desiccator under vacuum or in an inert gas-filled glovebox.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. This method allows for the synthesis of highly crystalline nanoparticles with controlled morphology.[2][3]

-

Precursor Preparation: Prepare an aqueous solution of a ferrous salt (e.g., 0.1 M FeCl₂·4H₂O) and a mineralizer (e.g., NaOH or NH₄OH) in a Teflon-lined stainless-steel autoclave.

-

Sealing and Heating: Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a defined duration (e.g., 6-24 hours). The autogenous pressure developed inside the autoclave facilitates the crystallization of the nanoparticles.

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration.

-

Washing and Drying: Wash the collected nanoparticles with deionized water and ethanol multiple times to remove any residual reactants. Dry the final product in a vacuum oven.

Reverse Micelle (Microemulsion) Method

The reverse micelle method offers precise control over nanoparticle size by using water-in-oil microemulsions as nanoreactors.[4][5] The size of the water droplets, which is controlled by the water-to-surfactant molar ratio (w), dictates the size of the resulting nanoparticles.[5]

-

Microemulsion Preparation: Prepare two separate water-in-oil microemulsions.

-

Microemulsion A: Mix a surfactant (e.g., CTAB) and a co-surfactant (e.g., 1-butanol) in an organic solvent (e.g., octane (B31449) or hexane). Add an aqueous solution of a ferrous salt (e.g., FeCl₂) to form a clear and stable microemulsion.

-

Microemulsion B: Prepare a similar microemulsion containing an aqueous solution of a precipitating agent (e.g., NH₄OH).

-

-

Inert Atmosphere: Deoxygenate both microemulsions by bubbling with an inert gas for at least 30 minutes.

-

Mixing and Reaction: Slowly add Microemulsion B to Microemulsion A under vigorous stirring and a continuous inert gas flow. The collision and coalescence of the reverse micelles will initiate the precipitation of this compound within the water nanodroplets.

-

Nanoparticle Recovery: After the reaction is complete, break the microemulsion by adding a polar solvent like acetone (B3395972) or ethanol. This will cause the nanoparticles to precipitate.

-

Washing and Drying: Collect the nanoparticles by centrifugation, wash them repeatedly with ethanol and deionized water, and dry them under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound nanoparticles.

Quantitative Data on Synthesis Parameters

The properties of the synthesized this compound nanoparticles are highly dependent on the synthesis parameters. The following table summarizes the influence of key parameters on nanoparticle characteristics based on findings for iron oxide nanoparticles, which often have this compound as a precursor.[6][7]

| Parameter | Method | Effect on Nanoparticle Properties | Reference |

| pH | Co-precipitation | Higher pH generally leads to smaller particle sizes but may increase agglomeration. Affects surface charge (zeta potential). | [6] |

| Temperature | Co-precipitation, Hydrothermal | In co-precipitation, higher temperatures can lead to larger, more crystalline particles. In hydrothermal synthesis, temperature controls crystallinity and morphology. | [1][6] |

| Precursor Concentration | All methods | Higher precursor concentrations can result in larger nanoparticles. | [4] |

| Stirring Speed | Co-precipitation | Higher stirring rates can produce smaller and more uniform nanoparticles by promoting rapid mixing. | [6] |

| Water-to-Surfactant Ratio (w) | Reverse Micelle | Directly controls the size of the reverse micelles and, consequently, the nanoparticle size. Higher 'w' leads to larger nanoparticles. | [5] |

Characterization of this compound Nanoparticles

Thorough characterization is crucial to understand the physicochemical properties of the synthesized this compound nanoparticles and to ensure their suitability for biomedical applications.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of the nanoparticles. For this compound, XRD patterns can confirm the crystalline nature and identify the specific phase (e.g., α-Fe(OH)₂). It is also used to detect the presence of impurities such as iron oxides that may form during synthesis or handling.[8]

-

Sample Preparation: Prepare a powder sample of the dried this compound nanoparticles. The sample should be of sufficient quantity and finely ground to ensure random orientation of the crystallites.

-

Instrument Setup: Mount the sample on a zero-background sample holder. Set up the X-ray diffractometer with a Cu Kα radiation source (λ = 1.54 Å).

-

Data Acquisition: Scan the sample over a 2θ range of 10-80° with a step size of 0.02-0.05°.

-

Data Analysis: Analyze the resulting diffraction pattern by comparing the peak positions and intensities with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases. The average crystallite size can be estimated using the Scherrer equation.

Electron Microscopy (TEM and SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology, size, and size distribution of nanoparticles.

-

Transmission Electron Microscopy (TEM): Provides high-resolution images of individual nanoparticles, allowing for the determination of their size, shape, and crystallinity.[9]

-

Scanning Electron Microscopy (SEM): Offers information about the surface morphology, topography, and the state of agglomeration of the nanoparticle powder.[8][10]

For TEM:

-

Sample Dispersion: Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol) and sonicate for a few minutes to break up agglomerates.[11][12]

-

Grid Preparation: Place a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely in a dust-free environment.[11][13]

-

Imaging: Insert the grid into the TEM and acquire images at various magnifications.

For SEM:

-

Sample Mounting: Mount the nanoparticle powder onto an SEM stub using conductive carbon tape.

-

Coating: If the sample is not sufficiently conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging effects.

-

Imaging: Place the stub in the SEM chamber and acquire images of the sample surface.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles. For this compound, FTIR can confirm the presence of hydroxyl (-OH) groups and detect any surface modifications or the presence of capping agents. The characteristic Fe-O bond vibrations are also observed.[14][15]

-

Sample Preparation: Mix a small amount of the dried nanoparticle powder with potassium bromide (KBr) and press the mixture into a thin pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H stretching, Fe-O stretching).[16]

Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension. It also provides information on the stability of the nanoparticle dispersion by measuring the zeta potential. A high absolute zeta potential value indicates good colloidal stability.

-

Sample Preparation: Disperse the nanoparticles in deionized water or a suitable buffer at a low concentration. The dispersion should be optically clear.

-

Measurement: Transfer the dispersion to a cuvette and place it in the DLS instrument. For zeta potential measurement, a specific folded capillary cell is used.

-

Data Analysis: The instrument software calculates the particle size distribution based on the fluctuations in scattered light intensity. The zeta potential is calculated from the electrophoretic mobility of the nanoparticles under an applied electric field.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound nanoparticles.

This compound Nanoparticles in Drug Development

While much of the research in drug delivery focuses on iron oxide nanoparticles, the principles can be extended to this compound nanoparticles, which can serve as precursors or as therapeutic agents themselves.

Applications in Drug Delivery

This compound nanoparticles can be functionalized with various molecules to act as drug delivery vehicles.[17][18] Their surfaces can be coated with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to improve their stability in biological fluids and prolong circulation time.[18] Drugs can be loaded onto the nanoparticles through surface adsorption, covalent bonding, or encapsulation. The magnetic properties that arise upon oxidation to magnetite can be exploited for targeted drug delivery using an external magnetic field.[17]

Biocompatibility and Cytotoxicity

The biocompatibility and potential cytotoxicity of this compound nanoparticles are critical considerations for their use in drug development.[19][20][21] In vitro and in vivo studies are necessary to evaluate their effects on cells and tissues. Cytotoxicity can be influenced by factors such as particle size, surface charge, and concentration.[22] Iron oxyhydroxide nanoparticles have been studied for their cytotoxicity against cancer cells.[23]

Potential Signaling Pathways

Iron is an essential element in many biological processes, and nanoparticles containing iron can interact with various cellular signaling pathways. The release of ferrous ions from the nanoparticles can lead to an increase in intracellular reactive oxygen species (ROS) through the Fenton reaction, which can induce oxidative stress and trigger apoptosis in cancer cells.[24] This mechanism is a key aspect of ferroptosis, a form of regulated cell death. The interaction of these nanoparticles with cell membranes and their subsequent internalization can also activate signaling cascades related to cellular uptake and stress responses.[25]

Caption: Potential signaling pathway for this compound nanoparticle-induced cell death.

Conclusion

The synthesis and characterization of this compound nanoparticles present both opportunities and challenges for drug development. While their synthesis requires careful control to prevent oxidation, methods like co-precipitation, hydrothermal synthesis, and reverse micelle synthesis offer pathways to produce nanoparticles with tailored properties. A comprehensive characterization using techniques such as XRD, electron microscopy, FTIR, and DLS is essential to ensure their quality and suitability for biomedical applications. The potential of this compound nanoparticles to act as drug carriers and to induce cell death through mechanisms like ferroptosis makes them a promising area for further research in targeted cancer therapy and other drug delivery applications. Future work should focus on optimizing their stability, drug loading capacity, and understanding their long-term fate in biological systems.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. vat.ft.tul.cz [vat.ft.tul.cz]

- 9. azonano.com [azonano.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 17. The Multifaceted Role of Iron Oxide Nanoparticles in Advancing Modern Pharmaceutical Technology and Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 18. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of biocompatible iron oxide nanoparticles as a drug delivery vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. BJNANO - Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles [beilstein-journals.org]

- 22. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Iron Oxyhydroxide Nanoparticles: Green Synthesis and Their Cytotoxicity Activity Against A549 Human Lung Adenocarcinoma Cells [rimpacts.com]

- 24. Frontiers | Ferrite Nanoparticles-Based Reactive Oxygen Species-Mediated Cancer Therapy [frontiersin.org]

- 25. The effect of neutral-surface iron oxide nanoparticles on cellular uptake and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Ferrous Hydroxide: A Technical Guide to its Magnetic Properties and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the magnetic properties of ferrous hydroxide (B78521) (Fe(OH)₂) and explores its burgeoning applications in drug delivery and beyond. This document details experimental protocols for the synthesis and characterization of ferrous hydroxide-based nanomaterials and presents key data in a structured format for easy comparison.

Core Magnetic Properties of this compound